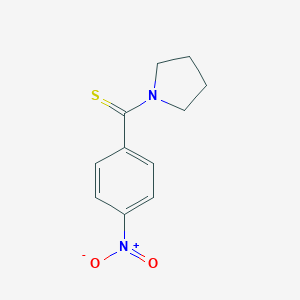

1-(4-Nitro-thiobenzoyl)-pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50903-06-5 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29g/mol |

IUPAC Name |

(4-nitrophenyl)-pyrrolidin-1-ylmethanethione |

InChI |

InChI=1S/C11H12N2O2S/c14-13(15)10-5-3-9(4-6-10)11(16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |

InChI Key |

QHYKYRYXFGOVOV-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CCN(C1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

35.4 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Nitro Thiobenzoyl Pyrrolidine and Analogous Compounds

Direct Thionation Strategies for Precursor Amides

The most common and direct route to thioamides is the thionation of the corresponding amide, in this case, 1-(4-nitrobenzoyl)pyrrolidine. This involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Several well-established reagents are widely used for the thionation of amides. Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most prominent among them.

Lawesson's Reagent (LR) is a powerful thionating agent known for its effectiveness in converting a wide range of carbonyl compounds, including amides, into their corresponding thiocarbonyls. nih.govresearchgate.net The reaction is typically carried out by heating the amide with LR in an anhydrous solvent such as toluene (B28343) or xylene. nih.govnih.gov The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate. nih.gov Although highly effective, a drawback of using the traditional Lawesson's reagent is the difficulty in separating the desired thioamide from phosphorus-containing byproducts, often necessitating chromatographic purification. organic-chemistry.org To address this, fluorous analogues of Lawesson's reagent have been developed, which allow for a much simpler workup via fluorous solid-phase extraction. organic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀) is another classical and cost-effective reagent for thionation. nih.gov It is often used in pyridine (B92270) or other solvents like acetonitrile. researchgate.netorganic-chemistry.org However, reactions with P₄S₁₀ can sometimes require harsh conditions, such as high temperatures and long reaction times, and may result in low yields for certain substrates. nih.gov The combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of amides, providing yields that are comparable or superior to those obtained with Lawesson's reagent, with the added benefit of easier byproduct removal through a simple hydrolytic workup. audreyli.com

Table 1: Comparison of Established Thionating Reagents for Amides

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent (LR) | Toluene or xylene, reflux | High efficiency for various amides nih.gov | Difficult removal of byproducts organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, reflux | Cost-effective nih.gov | Harsh conditions, potential for low yields nih.gov |

| P₄S₁₀ / HMDO | Acetonitrile or Dichloromethane | High yields, easy byproduct removal audreyli.com | Requires two reagents |

| Fluorous Lawesson's Reagent | Toluene, reflux | Simplified purification organic-chemistry.org | Higher reagent cost |

Research continues to focus on developing milder and more efficient thionation methods. Ammonium (B1175870) phosphorodithioate, for instance, has been reported as an effective thionating agent for the conversion of various aromatic and aliphatic amides to their corresponding thioamides in high yields under relatively mild conditions. organic-chemistry.org Another approach involves the use of P₄S₁₀ in combination with a base catalyst in a polar solvent, which can facilitate the reaction under milder conditions. thieme-connect.com Furthermore, reagents like the combination of tetraphosphorus (B14172348) decasulfide in pyridine have been isolated in a storable, crystalline form, offering selectivity and ease of product isolation. organic-chemistry.org

Condensation and Coupling Approaches

Alternative strategies to direct thionation involve the formation of the thioamide bond through condensation and coupling reactions.

This approach involves the reaction of an amine (pyrrolidine) with a thiocarboxylic acid (4-nitrothiobenzoic acid) or its derivative. While the direct coupling of thiocarboxylic acids with amines to form amides (not thioamides) has been explored, the reverse process to form thioamides is also a key synthetic strategy. nih.gov Methods for the thioacylation of amines often involve activating the thiocarboxylic acid. researchgate.net

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like thioamides in a single step from three or more reactants, which aligns with the principles of green chemistry by reducing waste and improving atom economy. chemistryforsustainability.org

One of the most well-known MCRs for thioamide synthesis is the Willgerodt-Kindler reaction . chemrxiv.org The classical version involves the reaction of an aryl alkyl ketone with an amine and elemental sulfur. chemrxiv.org This reaction has been expanded to include a variety of starting materials. A catalyst-free, three-component synthesis of aromatic thioamides has been established using substituted benzaldehydes, primary or secondary amines, and elemental sulfur, often under solvent-free conditions or in water. mdpi.comorganic-chemistry.org For the synthesis of 1-(4-nitro-thiobenzoyl)-pyrrolidine, this would involve the reaction of 4-nitrobenzaldehyde, pyrrolidine (B122466), and elemental sulfur.

Visible-light-driven multicomponent reactions have also emerged as a mild and versatile method for thioamide synthesis. nih.gov These reactions can proceed via radical pathways, using readily available starting materials. nih.gov Base-controlled three-component reactions of styrenes, amines, and sulfur have also been developed to selectively produce thioamides without the need for a metal catalyst. organic-chemistry.org

Table 2: Examples of Multicomponent Reactions for Thioamide Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Amine, Sulfur | Catalyst-free, 100 °C | Aryl thioamides | mdpi.com |

| Arylacetic acid, Amine, Sulfur | Catalyst-free, neat | Aryl thioamides | organic-chemistry.org |

| Amine, Carbon Disulfide, Olefin | Visible light | Linear and cyclic thioamides | nih.gov |

| Styrene, Amine, Sulfur | Base-controlled (KF or K₃PO₄) | Benzothioamides or 2-phenylethanethioamides | organic-chemistry.org |

Functional Group Interconversions Leading to Thiobenzoyl Pyrrolidine Scaffolds

The thioamide functionality can also be introduced through the transformation of other functional groups. A significant route is the conversion of nitriles to thioamides. The reaction of aromatic nitriles, such as 4-nitrobenzonitrile, with a sulfur source can yield a primary thioamide (4-nitrothiobenzamide). This primary thioamide could then potentially undergo transamidation with pyrrolidine.

The direct conversion of nitriles to thioamides is often achieved using phosphorus pentasulfide in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux conditions. sci-hub.seorganic-chemistry.org This method is noted for its simplicity, rapid reaction times, and high yields. organic-chemistry.orgresearchgate.net Other reagents, such as thioacids, have also been employed for this transformation. thieme-connect.com

Transamidation of a pre-formed thioamide is another viable strategy. nih.gov For example, a primary thioamide could be activated and then reacted with a secondary amine like pyrrolidine to furnish the desired N,N-disubstituted thioamide. Recent developments have described general and highly chemoselective methods for the direct transamidation of thioamides, expanding the toolkit for functional group interconversions. nih.gov

Regioselective and Chemoselective Synthetic Considerations in the Synthesis of this compound and Analogous Compounds

The synthesis of this compound, a thioamide bearing a sensitive nitro functional group, presents distinct challenges in terms of regioselectivity and chemoselectivity. The successful construction of this molecule hinges on the careful selection of reagents and reaction conditions to ensure the desired thioacylation of pyrrolidine occurs without compromising the integrity of the nitro group or promoting unwanted side reactions.

Regioselective Considerations

In the context of synthesizing this compound, regioselectivity primarily pertains to the specific site of thioacylation on the pyrrolidine ring and the prevention of undesired reactions on the aromatic ring. The acylation of pyrrolidine is generally a highly regioselective process. The secondary amine nitrogen of the pyrrolidine ring is a potent nucleophile, which preferentially attacks the electrophilic carbon of a thioacylating agent. This inherent reactivity ensures that the thioamide bond forms selectively at the nitrogen atom, leading to the desired N-acylated product.

Furthermore, the electronic nature of the 4-nitro-thiobenzoyl moiety influences regioselectivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation protects the aromatic ring from undergoing side reactions, particularly under acidic or electrophilic conditions that might be employed during some synthetic routes. Consequently, the primary regioselective challenge is less about directing the acylation and more about choosing a synthetic pathway that does not create conditions for competing reactions.

Chemoselective Considerations

Chemoselectivity is a more pronounced challenge in the synthesis of this compound. The primary issue is the presence of the nitro group, which is susceptible to reduction under various reaction conditions commonly used in organic synthesis. Therefore, the chosen synthetic methodology must be mild enough to preserve the nitro functionality.

Traditional methods for thioamide synthesis, such as the thionation of the corresponding amide (1-(4-nitrobenzoyl)-pyrrolidine) using strong thionating agents like Lawesson's reagent or phosphorus pentasulfide, can be problematic. chemrxiv.org These high-temperature reactions often lack chemoselectivity and can lead to the reduction of the nitro group or other undesired side reactions. researchgate.net

Modern synthetic strategies offer milder and more chemoselective alternatives. One such approach involves the use of elemental sulfur in combination with a suitable base. For instance, methods have been developed that utilize nitroalkanes as thioacyl equivalents, reacting them with amines in the presence of elemental sulfur and sodium sulfide (B99878). researchgate.netnih.gov These reactions proceed under mild conditions and have been shown to be highly chemoselective, tolerating a wide array of functional groups, including nitro groups. nih.gov This approach avoids the harsh conditions associated with traditional thionating agents.

Another chemoselective strategy involves three-component reactions. For example, the reaction of β-nitrostyrenes, amines, and elemental sulfur, mediated by a base like potassium tert-butoxide, can yield aryl thioamides. researchgate.net The success of such reactions underscores the compatibility of the nitro group with elemental sulfur-based thioamidation protocols.

The table below summarizes various synthetic approaches for thioamides and their implications for the chemoselective synthesis of nitro-containing compounds like this compound.

| Synthetic Method | Sulfur Source | Typical Conditions | Chemoselectivity Profile for Nitro-containing Substrates |

| Thionation of Amides | Lawesson's Reagent / P₄S₁₀ | High temperature (e.g., reflux in toluene) | Poor to moderate; risk of nitro group reduction. chemrxiv.orgresearchgate.net |

| Nitroalkane-Amine Coupling | Elemental Sulfur (S₈) and Sodium Sulfide (Na₂S) | Mild, often room temperature | Excellent; tolerates a wide range of functional groups. researchgate.netnih.gov |

| Three-Component Reaction | Elemental Sulfur (S₈) | Base-mediated (e.g., KOt-Bu) | Good; compatible with nitro-substituted styrenes. researchgate.net |

| Thioacylation with Activated Thiocarbonyls | Pre-formed thioacylating agents | Varies depending on the activating group | Can be highly chemoselective with appropriate activating groups. chemrxiv.org |

Mechanistic Elucidation of Formation and Transformation Reactions

Pathways for Thioamide Bond Formation

The primary and most direct route to synthesizing 1-(4-Nitro-thiobenzoyl)-pyrrolidine involves the thionation of the corresponding amide, 1-(4-nitrobenzoyl)-pyrrolidine. This transformation from a carbonyl (C=O) to a thiocarbonyl (C=S) group is most commonly achieved using sulfur-transfer reagents.

Thionation with Phosphorus-Sulfur Reagents: The most prevalent method for this conversion utilizes reagents like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent (LR). researchgate.netbeilstein-journals.org Lawesson's reagent is often preferred as it is milder, more soluble in organic solvents, and generally leads to cleaner reactions with higher yields. researchgate.net

The mechanism for thionation with Lawesson's reagent is believed to proceed through a four-membered ring intermediate. The reaction initiates with the nucleophilic attack of the amide's carbonyl oxygen onto one of the phosphorus atoms of LR, which dissociates into a reactive dithiophosphine ylide. This is followed by an intramolecular rearrangement and subsequent ring-opening to form a transient oxathiaphosphetane intermediate. This intermediate then collapses, driven by the formation of a high-energy phosphorus-oxygen double bond, to yield the desired thioamide and a stable six-membered ring byproduct. nih.gov

Alternative pathways to thioamides exist, though they are often more complex. One such method involves a multi-step, one-pot sequence where the corresponding amide is first converted to an imidoyl chloride using a reagent like thionyl chloride. The in-situ generated imidoyl chloride is then treated with a sulfur source, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, to furnish the final thioamide product. mdpi.com Another approach is the thioacylation of the amine (pyrrolidine) with a suitable thioacylating agent, like those derived from benzotriazole. bu.edu.eg

Understanding the Influence of the 4-Nitro Substituent on Reaction Kinetics and Selectivity

The 4-nitro group on the benzoyl moiety of this compound exerts a profound electronic influence on the molecule's reactivity. This substituent is strongly electron-withdrawing, affecting both the aromatic ring and the adjacent thiocarbonyl group. openstax.org

Effect on the Aromatic Ring: The nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.orgstudymind.co.uk By withdrawing electron density through both inductive and resonance effects, it makes the ring less nucleophilic and therefore less reactive to electrophiles. openstax.org This deactivating effect is most pronounced at the ortho and para positions, making the nitro group a meta-director for any subsequent electrophilic substitution reactions on the ring. openstax.orglibretexts.org

Effect on the Thiocarbonyl Group: Conversely, the electron-withdrawing nature of the 4-nitro group enhances the reactivity of the thiocarbonyl carbon towards nucleophiles. It increases the partial positive charge on the carbon atom, making it a more potent electrophilic center. researchgate.net Kinetic studies on the aminolysis of related S-4-nitrophenyl thiobenzoates show that electron-withdrawing substituents on the benzoyl ring accelerate the rate of nucleophilic attack. researchgate.net This increased electrophilicity facilitates the initial step in many reactions involving the thioamide group.

The stability of reaction intermediates is also affected. In nucleophilic addition to the thiocarbonyl group, the negative charge that develops on the sulfur atom in the tetrahedral intermediate is stabilized by the electron-withdrawing nitro group through resonance. This stabilization of the intermediate can lower the activation energy of the reaction, thereby increasing the reaction rate. libretexts.org

Mechanistic Insights into Thioacyl Pyrrolidine (B122466) Reactivity

The thioacyl pyrrolidine functional group exhibits a rich and distinct reactivity, primarily centered around the thiocarbonyl (C=S) unit. The resonance structures of the thioamide show that there is significant single-bond character to the C=S bond and double-bond character to the C-N bond, similar to amides. nih.gov However, the larger size and greater polarizability of the sulfur atom compared to oxygen lead to different reactivity patterns.

Nucleophilic Addition: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the key step in reactions such as hydrolysis or aminolysis. For instance, thioamides can undergo chemoselective transamidation, where the N-thioacyl group is transferred from one amine to another. nih.gov This process is particularly effective for certain activated thioamides and can proceed without the need for transition metal catalysts. The reaction of an aliphatic thioamide with pyrrolidine, for example, has been shown to afford the transamidation product in high yield. nih.gov

Reactions at the Sulfur Atom: The sulfur atom of the thioamide is nucleophilic and can react with electrophiles, particularly soft electrophiles. Alkylation at the sulfur atom forms a thioimidate salt, which is a highly reactive intermediate. This intermediate can then be attacked by nucleophiles at the carbon atom, leading to substitution products. This S-activation is a common strategy for transforming thioamides into other functional groups or for the synthesis of heterocyclic compounds.

Cycloaddition Reactions: Thioamides are valuable precursors in cycloaddition reactions for the synthesis of sulfur-containing heterocycles. The C=S double bond can act as a dienophile or dipolarophile in various pericyclic reactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the geometric and electronic properties of molecules with high accuracy. For 1-(4-Nitro-thiobenzoyl)-pyrrolidine, DFT calculations, typically using a basis set such as 6-311+G(d,p), are used to determine the optimized molecular geometry by finding the minimum energy conformation on the potential energy surface.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the nitro group is expected to be nearly planar with the aromatic ring, though slight twisting can occur. researchgate.net The C-N bond of the thioamide group will exhibit partial double bond character, resulting in a shorter bond length than a typical C-N single bond and restricted rotation. DFT studies on similar nitro-containing aromatic compounds have established the reliability of this method for predicting such structural parameters. nih.govmdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar molecular fragments and are presented for illustrative purposes.)

| Parameter | Predicted Value | Comment |

|---|---|---|

| C=S Bond Length | ~1.65 Å | Typical thiocarbonyl double bond length. |

| C(S)-N Bond Length | ~1.35 Å | Shorter than a C-N single bond, indicating partial double bond character. |

| N-O Bond Length (Nitro Group) | ~1.22 Å | Consistent with established nitro compound geometries. researchgate.net |

| C-N-C(S) Bond Angle | ~125° | Reflects the sp² hybridization of the nitrogen atom in the thioamide plane. |

| O-N-O Bond Angle (Nitro Group) | ~124° | Typical for aromatic nitro compounds. researchgate.net |

Natural Bond Orbital (NBO) Analysis of Orbital Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to dissect the complex molecular wavefunction into localized, chemically intuitive units such as bonds, lone pairs, and antibonding orbitals. wisc.eduuba.ar This approach provides a quantitative picture of the delocalization of electron density, which is key to understanding concepts like hyperconjugation and resonance. researchgate.net

For this compound, NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uba.ar Key interactions would include:

The delocalization of the nitrogen lone pair (nN) into the antibonding π* orbital of the thiocarbonyl group (π*C=S). This interaction is fundamental to the stability of the thioamide bond.

Hyperconjugative interactions involving the C-H and C-C bonds of the pyrrolidine (B122466) ring donating electron density into adjacent antibonding orbitals.

Interactions involving the lone pairs of the sulfur and the nitro group oxygens.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. uba.arpku.edu.cn A higher E(2) value signifies a stronger interaction and greater stabilization.

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Key Orbital Interactions in this compound (Note: These values are hypothetical and serve to illustrate the output of an NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=S) | ~50-60 | Resonance stabilization of the thioamide bond. |

| LP (S) | π* (Car-Car) | ~5-10 | Delocalization of sulfur lone pair into the aromatic ring. |

| σ (C-H)pyrrolidine | σ* (C-N) | ~2-5 | Hyperconjugation, stabilizing the ring structure. |

| π (Car=Car) | π* (N=O) | ~15-25 | Conjugative effect of the nitro group. |

Investigation of n→π Interactions within the Thioamide Moiety and its Impact on Overall Stability and Reactivity*

A specific and crucial orbital interaction is the n→π* interaction, where the lone pair (n) of one atom donates electron density into the antibonding π* orbital of an adjacent carbonyl or thiocarbonyl group. sci-hub.senih.gov In this compound, a significant intramolecular n→π* interaction is expected between the pyrrolidine nitrogen's lone pair and the π* orbital of the C=S thiocarbonyl.

This nN→πC=S interaction is a defining feature of the thioamide group. It contributes significantly to the molecule's stability by delocalizing the nitrogen lone pair, which enforces a planar geometry around the thioamide bond and creates a substantial rotational barrier. The strength of this interaction can be quantified by NBO analysis, specifically through the E(2) stabilization energy. sci-hub.senih.gov The electron-withdrawing nature of the 4-nitrophenyl group is expected to enhance the electrophilicity of the thiocarbonyl carbon, potentially strengthening this n→π interaction compared to an unsubstituted analogue. This stabilization affects the molecule's conformational preferences and its reactivity, as the delocalization reduces the nucleophilicity of the nitrogen atom and modifies the electrophilic character of the thiocarbonyl carbon.

Prediction of Reactivity Profiles through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. numberanalytics.com It posits that the most significant interactions during a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comwuxiapptec.com The energy and spatial distribution of these frontier orbitals in this compound dictate its reactivity profile.

HOMO : The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is expected to be localized primarily on the thioamide moiety, specifically with significant contributions from the sulfur and nitrogen lone pairs, and potentially the π-system of the pyrrolidine ring.

LUMO : The LUMO represents the most electron-deficient region and indicates where the molecule is most likely to accept electrons, acting as an electrophile. Due to the potent electron-withdrawing nitro group, the LUMO will be centered predominantly on the nitrophenyl ring and the thiocarbonyl carbon. imist.ma

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. wuxiapptec.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the conjugated system including the thioamide and the nitrophenyl ring is expected to lower the HOMO-LUMO gap, suggesting a molecule with significant chemical reactivity.

Table 3: Representative FMO Analysis for this compound (Note: Energy values are illustrative.)

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 eV | Thioamide group (S, N atoms) |

| LUMO | -2.5 eV | Nitrophenyl ring, Thiocarbonyl carbon |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicates a reactive molecule. |

Conformational Energy Landscapes and Molecular Dynamics Simulations

While DFT calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities that explore a range of conformations at finite temperatures. Molecular Dynamics (MD) simulations can be used to model this dynamic behavior over time, providing insights into the accessible conformational states and the energy barriers separating them. nih.govmdpi.com

For this compound, several key conformational degrees of freedom exist:

Rotation about the C(S)-N thioamide bond: This rotation is highly restricted due to the partial double bond character but is a critical aspect of its conformational landscape.

Rotation about the Caryl-C(S) bond: This determines the orientation of the nitrophenyl ring relative to the thioamide plane.

Puckering of the pyrrolidine ring: The five-membered pyrrolidine ring is not planar and can adopt various "envelope" or "twist" conformations.

By performing MD simulations, a conformational energy landscape can be mapped. nih.gov This map reveals the relative energies of different conformers and the transition states that connect them. ucr.edu Such analyses are crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules, as different conformers may present distinct surfaces for interaction. The simulations can reveal the most populated conformational families and the timescale of interconversion between them. mdpi.comucr.edu

Reactivity Profiles and Chemical Transformations of 1 4 Nitro Thiobenzoyl Pyrrolidine

Reactions at the Thioamide Functionality

The thioamide group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity stems from the polarizability of the carbon-sulfur double bond and the nucleophilicity of the sulfur atom.

General Scheme for Thioamide Desulfurization:

In the context of 1-(4-nitro-thiobenzoyl)-pyrrolidine, this reaction would yield 1-(4-nitrobenzoyl)-pyrrolidine. The choice of desulfurization agent would need to be carefully considered to avoid unwanted side reactions, particularly with the nitro group.

A hypothetical data table for such a reaction, based on general literature for thioamide desulfurization, is presented below.

| Reagent | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| HgO | Acetone | Reflux | >90 |

| PPh₃/I₂ | Dichloromethane | Room Temp | 80-90 |

| m-CPBA | Dichloromethane | 0 to Room Temp | 75-85 |

Note: This data is illustrative and not based on experimental results for this compound.

The carbon-sulfur double bond of the thioamide group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, in [3+2] cycloaddition reactions, the thioamide can react with 1,3-dipoles to form five-membered heterocyclic rings. While specific examples involving this compound are not documented, the general reactivity pattern is well-established for other thioamides. These reactions provide a powerful tool for the synthesis of complex heterocyclic systems.

The thioamide functionality exhibits dual reactivity. The carbon atom is electrophilic and susceptible to attack by nucleophiles, while the sulfur atom is nucleophilic and can react with electrophiles.

Electrophilic Attack on Sulfur: The sulfur atom of the thioamide can be alkylated with alkyl halides to form thioiminium salts. These intermediates are highly reactive and can be trapped by nucleophiles, leading to a variety of products.

Nucleophilic Attack on Carbon: The thioamide carbon can be attacked by strong nucleophiles, such as organometallic reagents. This can lead to the formation of tetrahedral intermediates that can subsequently eliminate a sulfur-containing leaving group.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com For the reduction of this compound to 1-(4-amino-thiobenzoyl)-pyrrolidine, mild reducing agents would be preferable to avoid reduction of the thioamide functionality.

Commonly used methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Selective Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can offer chemoselectivity in the presence of other reducible groups. commonorganicchemistry.com

The following table summarizes some common conditions for the reduction of aromatic nitro compounds.

| Reagent | Solvent | Typical Conditions |

| H₂, Pd/C | Ethanol (B145695) or Ethyl Acetate | Room temperature, atmospheric pressure |

| Fe, HCl | Water/Ethanol | Reflux |

| SnCl₂·2H₂O | Ethanol | Reflux |

| Na₂S₂O₄ | Water/Methanol (B129727) | Room temperature |

This table represents general conditions and may need optimization for this compound.

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. msu.edu It strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making these positions susceptible to attack by nucleophiles. In this compound, the positions ortho to the nitro group could potentially undergo nucleophilic substitution, although the thiobenzoyl-pyrrolidine group's electronic and steric effects would also play a significant role.

Conversely, the nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) reactions and directs incoming electrophiles to the meta position. msu.edu Therefore, electrophilic substitution on the nitrophenyl ring of this compound would be expected to be difficult and, if successful, would likely occur at the positions meta to the nitro group.

Reactions at the Pyrrolidine (B122466) Ring

Ring-Opening and Ring-Closing Reactions (if applicable)

There is no specific information available in the scientific literature concerning ring-opening or ring-closing reactions of this compound.

Derivatization of the Pyrrolidine Nitrogen or Ring Carbons

No specific methods or research findings for the derivatization of the pyrrolidine nitrogen or the ring carbons of this compound have been reported in the searched literature.

Role as a Precursor in Heterocyclic Synthesis

While thioamides are recognized as versatile precursors in the synthesis of various heterocyclic compounds, there is no specific information detailing the use of this compound as a precursor for the synthesis of other heterocyclic systems.

Synthetic Utility and Broader Applications in Chemical Research

Building Block for Complex Molecular Architectures

The strategic combination of a reactive thioamide functional group and a pyrrolidine (B122466) scaffold makes 1-(4-Nitro-thiobenzoyl)-pyrrolidine a valuable building block for the synthesis of more complex molecular structures, particularly nitrogen- and sulfur-containing heterocycles. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, and methods to incorporate it into larger frameworks are of great interest. researchgate.netrsc.orgnih.gov

While direct applications of this compound in multi-step total synthesis are not extensively documented, the utility of its core components is well-established. For instance, the N-(nitrobenzoyl)pyrrolidine framework serves as a key precursor in the synthesis of pyrrolo Current time information in Bangalore, IN.researchgate.netbenzodiazepines (PBDs), a class of potent anti-tumor agents. rsc.org The thioamide group itself is a versatile handle for constructing heterocycles; it can undergo cyclization reactions with a variety of reagents to form rings such as thiazoles and thiadiazoles. mdpi.com The reactivity of the thioamide allows it to act as both a nucleophile and an electrophile, facilitating its participation in diverse synthetic transformations. researchgate.net Multicomponent reactions (MCRs), which enable the construction of complex molecules in a single step, are a particularly promising area where pyrrolidine-based synthons are employed to generate molecular diversity efficiently. researchgate.netnih.govnih.gov The presence of the electron-withdrawing nitro group can also be used to modulate the reactivity of the aromatic ring or be chemically transformed into other functional groups, such as amines, further expanding its synthetic potential.

Ligand Design in Organometallic Chemistry and Catalysis

The thioamide functional group, with its soft sulfur donor atom and hard nitrogen atom, is an excellent ligand for a variety of metal ions. The ability of this compound and its derivatives to act as ligands has been explored in the field of organometallic chemistry, particularly in the synthesis of ruthenium complexes. frontiersin.org Organometallic chemistry is a foundational area for catalyst research, where the interaction between metal centers and ligands is crucial for activity. nih.gov

Research on the closely related ligand, (2-hydroxy-5-nitrophenyl)(pyrrolidin-1-yl)methanethione, demonstrates the coordinating power of this structural motif. When reacted with a ruthenium(II) precursor, it can form structurally distinct complexes depending on the reaction conditions. frontiersin.org This highlights the ligand's versatility, coordinating in different modes to the metal center. In one instance, the ligand acts as a bidentate chelator, binding through the thioamide sulfur and the hydroxyl oxygen. In another, it behaves as a tridentate ligand, coordinating through the nitrogen, oxygen, and sulfur atoms. researchgate.net This ability to form stable complexes with transition metals like ruthenium, which are known to catalyze a vast range of organic transformations, underscores the potential of this compound in the development of novel catalysts. rsc.org

Table 1: Examples of Ruthenium(II) Complexes with a Related Thioamide Ligand This table is based on data for the closely related ligand (2-hydroxy-5-nitrophenyl)(pyrrolidin-1-yl)methanethione to illustrate the coordination potential.

| Complex Formula | Ligand | Coordination Mode | Reference |

|---|---|---|---|

[Ru(CO)(Cl)(PPh3)2(O^S)] |

(2-hydroxy-5-nitrophenyl)(pyrrolidin-1-yl)methanethione | Bidentate (O, S) | researchgate.net |

[Ru(CO)(PPh3)2(N^O^S)] |

(2-hydroxy-5-nitrophenyl)(pyrrolidin-1-yl)methanethione | Tridentate (N, O, S) | researchgate.net |

Exploration in Materials Science Precursor Chemistry

In the field of materials science, there is a continuous search for single-source precursors that can be cleanly and efficiently converted into well-defined materials. Thioamides and related thio-compounds have emerged as promising candidates for the synthesis of metal sulfide (B99878) nanomaterials, which have applications in electronics and optics. rsc.orgnih.gov These precursors offer advantages such as easier handling and the potential for stoichiometric control of the final material. acs.org

The general strategy involves the thermal decomposition of a metal complex containing a thioamide or thiourea-type ligand. nih.gov Upon heating, the ligand decomposes to provide a source of sulfur that reacts with the metal ion to form metal sulfide nanoparticles. acs.orgnih.gov For example, cadmium complexes of diethylthiourea have been used to prepare cadmium sulfide (CdS) nanoparticles. nih.gov The thioamide functional group is a key intermediate in the formation of metal sulfides from sulfur-amine solutions, demonstrating faster reaction kinetics than other sulfur sources at lower temperatures. acs.orgnih.gov Given that this compound contains the essential thioamide functionality, it represents a potential, yet unexplored, precursor for synthesizing metal sulfide materials or nitrogen-doped carbon-sulfur composite materials, where the organic framework could be pyrolyzed to form a conductive matrix.

Table 2: Materials Synthesized from Thioamide-Related Precursors

| Precursor Type | Material Synthesized | Application Area | Reference |

|---|---|---|---|

| Thioamide (intermediate) | Metal Sulfide Nanocrystals | General Nanomaterials | acs.orgnih.gov |

| Cadmium-Diethylthiourea Complex | Cadmium Sulfide (CdS) | Semiconductors | nih.gov |

| Oleylamine-Sulfur (forms thioamides) | Silver Bismuth Sulfide (AgBiS2) | Photovoltaics | acs.org |

| N-Alkoxy Thioamide Complexes | Germanium/Tin Sulfides (GeS, SnS) | Chalcogenide Materials | acs.org |

Development of Novel Reaction Methodologies Utilizing Thiobenzoyl Pyrrolidines

The unique reactivity of the thioamide group makes it a valuable tool for the development of new synthetic methods. researchgate.netnih.govchemrxiv.org Unlike the relatively inert amide bond, the thioamide bond is more polarized and the sulfur atom is more nucleophilic, opening up a range of chemical transformations. mdpi.com This reactivity can be harnessed to construct novel molecular frameworks.

Thioamides are well-established precursors for the synthesis of various sulfur-containing heterocycles. For example, the reaction of thioamides with appropriate reagents can lead to the formation of 1,3,4-thiadiazoles, a class of heterocycles with diverse applications. connectjournals.comorganic-chemistry.org This typically involves a cyclization reaction where the thioamide sulfur and nitrogen atoms are incorporated into the new ring system. The versatility of thioamides is further demonstrated by their use in multicomponent reactions and as catalysts themselves in certain transformations. mdpi.comnih.gov

While specific methodologies based on this compound are yet to be fully explored, its structure is primed for such development. The thioacyl group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to create five- or six-membered rings. pageplace.dewikipedia.org The combination of the pyrrolidine ring and the thioamide function could be exploited in domino or cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. The development of new catalytic cycles or reaction sequences utilizing the distinct electronic and steric properties of thiobenzoyl pyrrolidines remains a fertile ground for future research in synthetic organic chemistry.

Q & A

Q. Basic Protocol

- Storage : Seal containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation .

- Stability Indicators : Monitor color changes (yellow to brown suggests degradation) and particulate formation via visual inspection .

Advanced Analysis

Accelerated stability testing (40°C/75% relative humidity for 6 months) with periodic LC-MS analysis quantifies degradation products (e.g., nitro-reduction byproducts) .

What pharmacological screening strategies are recommended for evaluating bioactivity?

Basic Approach

Use in vitro antibacterial assays (e.g., MIC against S. aureus or E. coli) as validated for structurally related 5-oxopyrrolidine derivatives .

Advanced Design

Molecular docking studies targeting enzymes like bacterial dihydrofolate reductase (DHFR) can prioritize compounds for in vivo testing. Synthesize analogs with varying nitro-substitution patterns to establish structure-activity relationships (SAR) .

How can conflicting reactivity data in nitro-thiobenzoyl systems be reconciled?

Case Study

If nitro-group reduction interferes with thiocarbonyl reactivity:

- Controlled Experiments : Vary reaction pH (e.g., acidic vs. basic conditions) and track intermediates via LC-MS .

- Computational Modeling : Use Gaussian or ORCA to simulate reaction pathways and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.